Tris(2,3-epoxypropyl) phosphate
Overview
Description
Tris(2,3-epoxypropyl) phosphate: is an organic phosphate ester compound with the chemical formula C9H15O7P and a molecular weight of 266.18 g/mol . It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its ability to improve the fire resistance and mechanical properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,3-epoxypropyl) phosphate is typically synthesized through the reaction of 3-epoxypropanol with phosphoric acid . The reaction involves the formation of an ester linkage between the epoxy groups of the 3-epoxypropanol and the phosphate group of the phosphoric acid . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(2,3-epoxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphate esters.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Simpler phosphate esters.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Chemistry: Tris(2,3-epoxypropyl) phosphate is used as a flame retardant in the production of polymers, including polyurethane and epoxy resins. Its incorporation into these materials enhances their fire resistance and mechanical properties .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: The compound is widely used in the manufacturing of flame-retardant materials, including textiles, plastics, and coatings. Its effectiveness as a flame retardant makes it a valuable additive in various industrial applications .
Mechanism of Action
Mechanism: Tris(2,3-epoxypropyl) phosphate exerts its flame-retardant effects by promoting the formation of a char layer on the surface of materials during combustion. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases .
Molecular Targets and Pathways: The compound interacts with the polymer matrix at the molecular level, enhancing its thermal stability and reducing its flammability. The epoxy groups in this compound can also react with other components in the polymer, forming cross-linked structures that further improve fire resistance .
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties.
Tris(2-butoxyethyl) phosphate: Used as a plasticizer and flame retardant, with a different molecular structure.
Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer in various industrial applications.
Uniqueness: Tris(2,3-epoxypropyl) phosphate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it particularly effective in enhancing the fire resistance and mechanical properties of materials compared to other similar compounds .
Properties
IUPAC Name |
tris(oxiran-2-ylmethyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O7P/c10-17(14-4-7-1-11-7,15-5-8-2-12-8)16-6-9-3-13-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGKDFLMCGZPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COP(=O)(OCC2CO2)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940271 | |
Record name | Tris[(oxiran-2-yl)methyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18795-33-0 | |
Record name | Triglycidyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18795-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiranemethanol, phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018795330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris[(oxiran-2-yl)methyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,3-epoxypropyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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